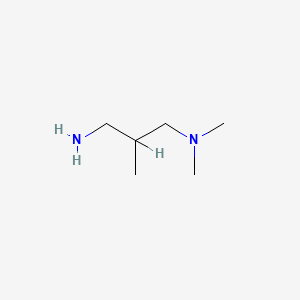

(3-氨基-2-甲基丙基)二甲胺

描述

Synthesis Analysis

The synthesis of (3-Amino-2-methylpropyl)dimethylamine and its analogs involves multiple synthetic routes, including reductive amination, the Leuckart method, and others. These processes can produce a range of compounds, including (3-Amino-2-methylpropyl)dimethylamine, through various precursors and reagents, leading to different contaminants and by-products depending on the synthetic pathway chosen (Stojanovska et al., 2013).

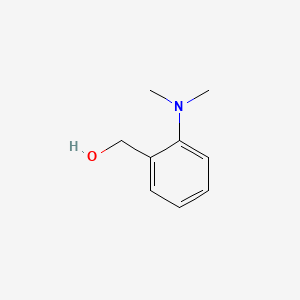

Molecular Structure Analysis

The molecular structure of (3-Amino-2-methylpropyl)dimethylamine is characterized by its unique arrangement of atoms which impacts its reactivity and interactions. While specific studies on this compound's molecular structure analysis are not directly cited, understanding the structure is crucial for predicting its chemical behavior and interactions within biological systems.

Chemical Reactions and Properties

(3-Amino-2-methylpropyl)dimethylamine participates in various chemical reactions, indicative of its reactivity profile. For instance, reactions involving dimethylarginines, which share structural similarities, demonstrate the compound's potential inhibitory effects on nitric oxide synthase, affecting nitric oxide production and thereby impacting vascular function and blood pressure regulation (Tain & Hsu, 2017).

Physical Properties Analysis

The physical properties of (3-Amino-2-methylpropyl)dimethylamine, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments. Although specific details on these properties are not available in the referenced literature, they are critical for handling, storage, and application in research and development.

Chemical Properties Analysis

The chemical properties of (3-Amino-2-methylpropyl)dimethylamine, including acidity, basicity, and reactivity with other chemicals, determine its application and effectiveness in various chemical and biological processes. The compound's role as an inhibitor of nitric oxide synthase underscores the importance of its chemical properties in biomedical research (Tain & Hsu, 2017).

科研应用

Microwave Spectra Analysis: 一项研究探讨了二甲胺同位素种类的微波光谱,这可能与理解(3-氨基-2-甲基丙基)二甲胺的性质 (J. Wollrab & V. Laurie, 1968) 有关。

Organometallic Chemistry: 研究二甲胺与乙烯硅烷的加成反应,这是由特定催化剂催化的过程,突显了化学反应性和在合成有机金属化合物方面的潜在应用 (J. Grobe & U. Möller, 1969)。

Photochemical Dimerization: 对氨基吡啶和吡啶酮的紫外辐射研究,包括二甲基衍生物,提供了关于光化学反应及其潜在应用的见解 (E. Taylor & R. O. Kan, 1963)。

Synthesis of Derivatives: 对5-氨基-1,3,6-三烷基尿嘧啶的合成和药理学测试,类似于氨基丙酮,表明二甲胺化合物在开发新的药理活性物质中的作用 (S. Senda et al., 1958)。

Nanocluster Catalysis: 由3-氨基丙基三乙氧基硅烷稳定的Ru(0)纳米团簇催化的二甲胺硼氢化反应在材料科学和催化中显示出潜力 (M. Zahmakiran et al., 2010)。

Molecular Interactions in Atmospheric Science: 对大气二胺和硫酸之间氢键分子相互作用的研究提供了关于大气化学和颗粒形成的见解 (J. Elm et al., 2016)。

Catalysis in Organic Synthesis: 对由固体碱催化的胺类加成共轭二烯的研究,包括二甲胺,提供了有关有机合成和催化过程的见解 (Yumiko Kakuno & Hideshi Hattori, 1984)。

Safety And Hazards

性质

IUPAC Name |

N',N',2-trimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJSIMZZSEQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976547 | |

| Record name | N~1~,N~1~,2-Trimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-2-methylpropyl)dimethylamine | |

CAS RN |

6105-72-2 | |

| Record name | N1,N1,2-Trimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6105-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,2-Trimethylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,2-Trimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2-trimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。